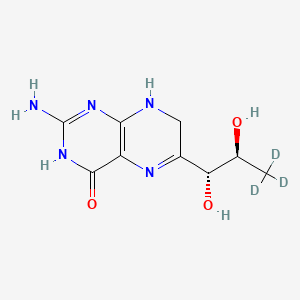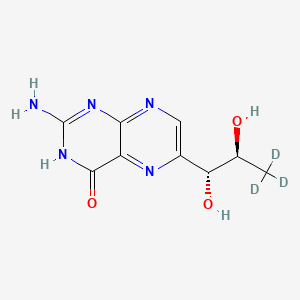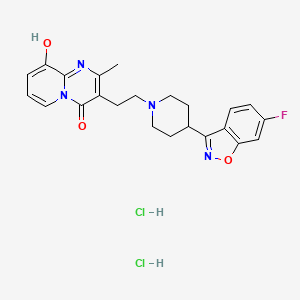
6,7,8,9-脱水パリペリドン塩酸塩
概要
説明
6,7,8,9 Dehydro Paliperidone Hydrochloride is a derivative of Paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders . The compound has a molecular formula of C23H23FN4O3.2HCl and a molecular weight of 495.37 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学的研究の応用
6,7,8,9 Dehydro Paliperidone Hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the properties and reactions of Paliperidone derivatives. In biology and medicine, it is used to investigate the pharmacological effects of Paliperidone and its derivatives on various biological systems . In industry, it is used in the development of new antipsychotic drugs and other therapeutic agents .
生化学分析
Biochemical Properties
It is known that Paliperidone, the parent compound of 6,7,8,9 Dehydro Paliperidone Hydrochloride, acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . It is likely that 6,7,8,9 Dehydro Paliperidone Hydrochloride interacts with similar biomolecules.
Cellular Effects
Given its structural similarity to Paliperidone, it may influence cell function by modulating neurotransmitter activity, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Paliperidone, the parent compound, is known to exert its effects at the molecular level through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .
Metabolic Pathways
Paliperidone, the parent compound, is known to undergo four primary metabolic pathways, none of which account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission .
準備方法
The synthesis of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves several steps. One common method includes the hydrogenation of Paliperidone intermediates in the presence of hydrogen or hydrogen transfer reagents such as formic acid, salts of formic acid, phosphonic acid, hydrazine, monosodium dihydrogen orthophosphate, or cyclohexene. Industrial production methods often involve cGMP synthesis workshops with cleanroom classes ranging from 100 to 100,000.
化学反応の分析
6,7,8,9 Dehydro Paliperidone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: This reaction involves the replacement of one functional group with another.
作用機序
The mechanism of action of 6,7,8,9 Dehydro Paliperidone Hydrochloride is similar to that of Paliperidone. It is believed to exert its effects through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . Additionally, it acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These interactions help to modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects .
類似化合物との比較
6,7,8,9 Dehydro Paliperidone Hydrochloride is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:
Paliperidone: The parent compound, used as an atypical antipsychotic.
Risperidone: Another antipsychotic that is metabolized into Paliperidone in the body.
9-Hydroxyrisperidone: The primary active metabolite of Risperidone.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
特性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3.2ClH/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21;;/h2-5,9,13,15,29H,6-8,10-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLAYFYBZRXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
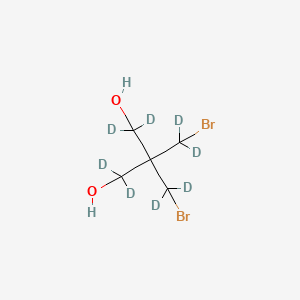

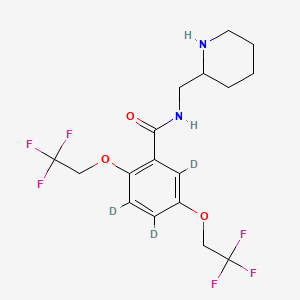

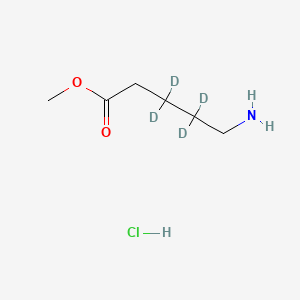
![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)
